Home > Products > Screening Compounds P138688 > Thalidomide-O-C4-alkyne
Thalidomide-O-C4-alkyne -

Thalidomide-O-C4-alkyne

Catalog Number: EVT-14076094
CAS Number:
Molecular Formula: C19H18N2O5
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-C4-alkyne is a derivative of thalidomide, a compound originally developed as a sedative and later recognized for its immunomodulatory properties. Thalidomide has gained attention for its therapeutic potential in treating various conditions, including multiple myeloma and leprosy, as well as its role in targeted protein degradation technologies. The addition of an alkyne moiety at the C4 position enhances its chemical reactivity and may improve its biological activity and selectivity.

Classification

Thalidomide-O-C4-alkyne belongs to a class of compounds known as immunomodulatory drugs (IMiDs). These compounds are characterized by their ability to modulate immune responses and have been investigated for their potential in cancer therapy and autoimmune diseases. The incorporation of alkyne groups allows for further functionalization, which can lead to novel therapeutic agents with improved efficacy .

Synthesis Analysis

Methods

The synthesis of Thalidomide-O-C4-alkyne typically involves several key methodologies:

  1. Sonogashira Coupling Reaction: This method is used to introduce the alkyne group at the C4 position of thalidomide. The reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a base .
  2. Heck Reaction: Another approach is the Heck reaction, which allows for the formation of carbon-carbon bonds between thalidomide derivatives and alkenes or alkynes under palladium catalysis .
  3. One-Pot Reactions: Recent studies have explored one-pot reactions that combine multiple steps into a single procedure, enhancing efficiency and yield .

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection. Spectroscopic techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to monitor the progress and yield of reactions .

Molecular Structure Analysis

Structure

Thalidomide-O-C4-alkyne features a phthalimide core with an alkyne substituent at the C4 position. This structural modification is crucial for its reactivity and potential biological activity.

Data

The molecular formula for Thalidomide-O-C4-alkyne can be represented as C13H10N2O4C_{13}H_{10}N_2O_4, with specific structural characteristics influencing its interaction with biological targets.

Chemical Reactions Analysis

Reactions

Thalidomide-O-C4-alkyne participates in various chemical reactions that can alter its biological properties:

  1. Cross-Coupling Reactions: These reactions allow for further functionalization of the alkyne group, enabling diverse chemical modifications that can enhance therapeutic properties .
  2. Hydrogenation: The alkyne moiety can undergo hydrogenation to form alkenes or alkanes, which may affect the compound's activity profile .

Technical Details

The reactivity of Thalidomide-O-C4-alkyne can be exploited in synthetic organic chemistry to create libraries of new analogues with varying biological activities.

Mechanism of Action

Process

The mechanism by which Thalidomide-O-C4-alkyne exerts its effects involves modulation of immune responses through interaction with specific cellular pathways:

  1. CRBN Binding: Similar to other thalidomide derivatives, it likely binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex, facilitating the degradation of specific target proteins involved in immune regulation .
  2. TNF-alpha Inhibition: Thalidomide analogues have been shown to inhibit tumor necrosis factor-alpha (TNF-alpha) expression, contributing to their anti-inflammatory effects .

Data

Physical and Chemical Properties Analysis

Physical Properties

Thalidomide-O-C4-alkyne is typically a solid at room temperature with specific melting points that vary based on purity and structural modifications.

Chemical Properties

The compound exhibits notable stability under ambient conditions but may undergo hydrolysis or oxidation when exposed to moisture or light. Its solubility profile is influenced by the presence of the alkyne group, which can enhance interactions with various solvents.

Applications

Scientific Uses

Thalidomide-O-C4-alkyne has potential applications in several scientific fields:

  1. Cancer Therapy: Its ability to modulate immune responses makes it a candidate for treating hematological malignancies such as multiple myeloma .
  2. Drug Development: The compound serves as a scaffold for developing new immunomodulatory drugs with improved safety profiles compared to traditional thalidomide .
  3. Targeted Protein Degradation Technologies: It is being explored within novel strategies aimed at selectively degrading proteins involved in disease processes, highlighting its versatility as a therapeutic agent .
Introduction to Thalidomide Derivatives in Targeted Protein Degradation

Historical Context of Thalidomide Repurposing in Molecular Therapeutics

Thalidomide, first synthesized in 1954 by Chemie Grünenthal, was initially marketed as a sedative and anti-nausea drug for pregnant women. Its catastrophic teratogenicity—causing severe birth defects in >10,000 infants—led to global withdrawal by 1961 [1] [6]. The resurrection began in 1998 when FDA-approved thalidomide demonstrated unprecedented efficacy in multiple myeloma, revealing a new therapeutic mechanism independent of its original indications [1] [2].

Breakthrough research in 2010 identified cereblon (CRBN) as thalidomide’s primary molecular target. CRBN functions as a substrate receptor within the CRL4CRBN E3 ubiquitin ligase complex (Cullin4-RBX1-DDB1-CRBN). Thalidomide and its analogs (lenalidomide, pomalidomide) act as "molecular glues," inducing neosubstrate recruitment to CRBN for ubiquitination and proteasomal degradation [5] [6]. Key targets include:

  • Transcription factors IKZF1/IKZF3: Degradation underpins anti-myeloma activity
  • SALL4: Degradation linked to teratogenicity [9]

Table 1: Evolution of Thalidomide from Sedative to Therapeutic Degrader

Time PeriodKey MilestoneScientific Impact
1954-1961Marketed as sedative/anti-emeticUncovered teratogenicity mechanism (SALL4 degradation)
1998-2006FDA approval for multiple myelomaValidated IMiDs® (Immunomodulatory Drugs) clinical utility
2010CRBN identified as primary targetExplained molecular mechanism of action
2015-PresentDevelopment of derivatives for TPDEnabled PROTAC® technology expansion

Emergence of Thalidomide-O-C4-alkyne as a Cereblon (CRBN)-Recruiting Ligand

Thalidomide-O-C4-alkyne represents a strategic structural optimization of classical IMiDs®. The design incorporates:

  • C4-alkyne handle: Attached via an 11-atom polyethylene glycol (PEG) linker at the phthalimide ring’s C4 position
  • Terminal alkyne group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular PROTAC® synthesis [7]
  • Preserved glutarimide-CRBN binding: Maintains nanomolar affinity for CRBN’s hydrophobic pocket [1]

Compared to pomalidomide derivatives, the C4 modification minimizes off-target degradation of zinc-finger (ZF) proteins like ZFP91. This is achieved by sterically disrupting interactions between ZF domains (e.g., IKZF1’s Q147 residue) and CRBN’s tri-tryptophan pocket [7]. The alkyne’s bioorthogonal reactivity enables rapid PROTAC® diversification without re-optimizing CRBN-binding motifs.

Table 2: Structural Attributes of Thalidomide-O-C4-alkyne

Structural FeatureChemical RoleFunctional Advantage
Phthalimide C4 modificationLinker attachment pointEnables modular PROTAC® assembly via click chemistry
Terminal alkyneBioorthogonal reaction handleAccelerates PROTAC® synthesis and screening
Glutarimide ringCRBN binding domain (Kd = 0.2-0.5 µM)Maintains E3 ligase recruitment efficiency
PEG spacer (n=3)Distance modulatorOptimizes ternary complex formation with target proteins

Role in PROTAC® Development and Ubiquitin-Proteasome System Modulation

Thalidomide-O-C4-alkyne serves as a versatile CRBN-recruiting warhead in heterobifunctional PROTAC® design. Its application enables:

  • Rapid PROTAC® Synthesis: CuAAC chemistry conjugates alkyne-functionalized CRBN ligands to azide-bearing target protein binders in <2 hours [7]
  • Diverse Target Degradation: Successful deployment against oncoproteins like BRD4, CDK9, PARP1, and FLT3-ITD [1] [2]
  • Catalytic Degradation Mechanism: Each PROTAC® molecule enables multi-round ubiquitination (event-driven pharmacology), achieving DC50 values ≤1 nM in some cases [6]

Table 3: Exemplary PROTACs Incorporating Thalidomide-O-C4-alkyne

Target ProteinPROTAC® DesignCellular ActivityKey Application
BRD4JQ1-Thalidomide-O-C4-alkyne conjugateDC50 = 15 nM (MV4;11)AML therapeutics
CDK9Compound 70 variantIC50 = 3.9 nM (BT549)Triple-negative breast cancer
PARP1Olaparib conjugate (Compound 81)DC50 = 50 nM (MDA-MB-436)BRCA-deficient cancers
FLT3-ITDDovitinib-based PROTACDC50 = 30 nM (MV4;11)Acute myeloid leukemia

Beyond binary target degradation, Thalidomide-O-C4-alkyne-based PROTACs modulate the endogenous ubiquitome. BioE3 profiling reveals these compounds rewire CRBN’s substrate repertoire, inducing degradation of neosubstrates like CSDE1 while suppressing baseline ubiquitination of native targets [5]. This "ubiquitome engineering" expands their therapeutic potential beyond occupancy-driven inhibitors.

Compound List

Properties

Product Name

Thalidomide-O-C4-alkyne

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-hex-5-ynoxyisoindole-1,3-dione

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C19H18N2O5/c1-2-3-4-5-11-26-14-8-6-7-12-16(14)19(25)21(18(12)24)13-9-10-15(22)20-17(13)23/h1,6-8,13H,3-5,9-11H2,(H,20,22,23)

InChI Key

BSILFXMKPXCORT-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.